N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide
Description
Historical Context of Perfluoroalkyl Sulfonamide Development
The evolution of perfluoroalkyl sulfonamides parallels the mid-20th century commercialization of PFAS, driven by demands for surface-active agents in textiles, firefighting foams, and industrial coatings. Early innovations centered on eight-carbon-chain derivatives like perfluorooctanesulfonamide (PFOSA), which became a cornerstone of 3M’s Scotchgard formulations until phase-out initiatives began in the early 2000s due to environmental persistence concerns. The development of N-allyl-nonafluorobutane sulfonamide reflects a strategic shift toward short-chain PFAS, which are perceived to have lower bioaccumulation potential while retaining desirable surfactant properties.
Key milestones in its trajectory include:
- Synthetic Advancements : Early routes to perfluoroalkyl sulfonamides relied on direct amidation of perfluoroalkanesulfonyl fluorides, but the introduction of allyl groups necessitated nucleophilic substitution strategies using allylamine, as evidenced by the compound’s SMILES notation $$ \text{C=CCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F} $$.
- Regulatory Catalysts : Classification under the Organisation for Economic Co-operation and Development (OECD) PFAS category in 2025 underscores its recognition as a structurally distinct entity within global chemical inventories.
Position Within PFAS Chemical Classifications
N-Allyl-nonafluorobutane sulfonamide belongs to the perfluoroalkyl sulfonamide subgroup, distinguished by its:
This compound’s $$ \text{C}4\text{F}9 $$ chain places it within the "nonafluorobutane" sulfonamide series, which exhibits reduced protein binding affinity compared to longer-chain analogs while maintaining thermal and chemical stability. The allyl group introduces unsaturation, facilitating potential polymerization or Michael addition reactions absent in saturated derivatives.
Academic Significance in Organofluorine Chemistry Research
Academic investigations into N-allyl-nonafluorobutane sulfonamide have focused on three primary domains:
Synthetic Methodology : The compound serves as a model substrate for exploring regioselective fluorination techniques. Its synthesis via nucleophilic displacement of perfluorobutanesulfonyl fluoride with allylamine demonstrates the challenges of achieving high yields while minimizing defluorination side reactions.
Structure-Property Relationships : Comparative studies with non-allylated analogs (e.g., 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide) reveal that the allyl group reduces crystallinity, as evidenced by lower melting points (64–69°C for the non-allylated form vs. liquid state for the allyl derivative under standard conditions).
Environmental Fate Modeling : Research leveraging zebrafish embryos has shown that short-chain sulfonamides undergo slower biotransformation than their long-chain counterparts, though the allyl moiety may introduce new metabolic pathways involving cytochrome P450-mediated oxidation.
These studies underscore the compound’s dual role as a functional material precursor and a probe for understanding PFAS behavior in biological systems.
Structure
3D Structure
Properties
CAS No. |
40630-65-7 |
|---|---|
Molecular Formula |
C7H6F9NO2S |
Molecular Weight |
339.18 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-prop-2-enylbutane-1-sulfonamide |
InChI |
InChI=1S/C7H6F9NO2S/c1-2-3-17-20(18,19)7(15,16)5(10,11)4(8,9)6(12,13)14/h2,17H,1,3H2 |
InChI Key |
CZDUSUUDDSHUFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Perfluorobutanesulfonyl Chloride
- The starting material is perfluorobutanesulfonic acid or its derivatives, which are chlorinated to yield perfluorobutanesulfonyl chloride (C4F9SO2Cl).
- This intermediate is highly reactive and serves as the electrophilic sulfonyl donor in subsequent steps.
Reaction with Allylamine
- Reagents: Allylamine (CH2=CH–CH2–NH2), perfluorobutanesulfonyl chloride
- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
- Base: Aqueous potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is added to neutralize the hydrochloric acid formed and to maintain a basic environment.
- Conditions: The reaction is typically carried out at room temperature with stirring for 12–24 hours to ensure complete conversion.
- Workup: After reaction completion, acidification and extraction steps are performed to isolate the sulfonamide product. The organic layer is washed with water and brine, dried over anhydrous agents, and concentrated.
Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Perfluorobutanesulfonic acid + SOCl2 or PCl5 | Chlorination, reflux | Perfluorobutanesulfonyl chloride (C4F9SO2Cl) |
| 2 | Perfluorobutanesulfonyl chloride + Allylamine + K2CO3 (aq) | Room temperature, 12–24 h, THF or DCM | N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide |
Example from Related Sulfonamide Syntheses
A closely related synthesis of N-allyl-4-methylbenzenesulfonamide demonstrates the analogous approach:
- 4-Methylbenzenesulfonyl chloride is reacted with allylamine in THF with aqueous K2CO3 at room temperature for 24 hours.
- The product is isolated by acidification and organic extraction, yielding the sulfonamide in good purity and yield.
This method is directly translatable to the preparation of N-allyl perfluorobutanesulfonamide, substituting the aromatic sulfonyl chloride with the perfluorobutyl sulfonyl chloride.
Analytical and Purification Considerations
- Purity Assessment: NMR spectroscopy (1H, 19F), mass spectrometry, and single-crystal X-ray diffraction are used to confirm the structure and purity of the product.
- Crystallography: The sulfonamide typically crystallizes in orthorhombic systems with characteristic S=O bond lengths and tetrahedral sulfur coordination.
- Yield: The reaction generally affords good yields (>70%) under mild conditions with minimal by-products.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Perfluorobutanesulfonyl chloride |
| Nucleophile | Allylamine |
| Solvent | THF, DCM |
| Base | K2CO3 (aqueous), NaOH (aqueous) |
| Temperature | Room temperature (20–25 °C) |
| Reaction Time | 12–24 hours |
| Workup | Acidification, organic extraction, drying |
| Product Purification | Crystallization or chromatography |
| Characterization Methods | NMR, MS, X-ray crystallography |
Research Findings and Notes
- The nucleophilic substitution of perfluorobutanesulfonyl chloride with allylamine proceeds smoothly under mild conditions without the need for elevated temperatures or catalysts.
- The presence of the perfluorinated chain imparts unique chemical stability and hydrophobicity to the sulfonamide, which is relevant for applications in materials science and pharmaceuticals.
- The reaction conditions are environmentally benign, avoiding harsh reagents or solvents.
- The method is adaptable for scale-up and can be modified for one-pot syntheses by combining sulfonyl chloride formation and amine substitution steps.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated backbone.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases, and nucleophiles. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product will be a new compound where the sulfonamide group is replaced by the nucleophile .
Scientific Research Applications
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide involves its ability to participate in various chemical reactions due to the presence of the sulfonamide group. This group can act as a leaving group in substitution reactions, allowing the compound to form new bonds with other molecules. The fluorinated backbone provides stability and resistance to degradation, making it effective in harsh chemical environments .
Comparison with Similar Compounds
Chain Length Variations
The target compound’s four-carbon perfluorinated chain contrasts with homologues of varying lengths:
Substituent Modifications
The allyl group differentiates the target compound from analogues with alternative nitrogen substituents:
Functional Group Comparisons
Physicochemical and Environmental Properties
Thermodynamic Behavior
- The allyl sulfonamide’s phase behavior may differ due to its non-ionic structure and allyl group .
Environmental Persistence
Industrial Uses
Regulatory Status
- PFAS compounds, including sulfonamides, face increasing regulatory scrutiny. The EU’s REACH regulation restricts long-chain PFAS, but C4 derivatives like the target compound may have exemptions pending toxicity assessments .
Biological Activity
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide is a fluorinated sulfonamide that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant studies that highlight its applications in various fields.
Chemical Structure and Synthesis
The compound belongs to a class of sulfonamides characterized by the presence of fluorinated alkyl chains. Its structure can be represented as follows:
The synthesis typically involves the reaction of nonafluorobutane with an allyl group followed by sulfonamide formation. The structural properties are crucial as they influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that fluorinated sulfonamides exhibit significant antimicrobial activity. In a study examining various allyl sulfonamides against Botrytis cinerea, a common fungal pathogen, it was found that certain derivatives inhibited mycelial growth by approximately 60% at concentrations of 3 mmol L . This suggests potential applications in agricultural settings for disease control.
Anticancer Potential
Fluorinated compounds have been explored for their anticancer properties. The modification of existing drugs to include fluorinated groups can enhance their efficacy. For instance, studies have shown that fluorinated derivatives can inhibit glycolysis in cancer cells more effectively than their non-fluorinated counterparts . This mechanism is particularly relevant for aggressive cancers like glioblastoma multiforme.
Case Study 1: Antifungal Activity
A series of experiments conducted on allyl sulfonamides demonstrated their ability to inhibit fungal growth. The findings indicated that compounds with specific structural configurations were more effective against Botrytis cinerea. The results are summarized in Table 1 below:
| Compound | Structure | Inhibition (%) at 3 mmol L |
|---|---|---|
| 1e | 60 | |
| 2f | 55 |
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of fluorinated derivatives revealed promising results. The compounds were evaluated for their ability to inhibit hexokinase activity in cancer cells. The findings are presented in Table 2:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Fluorinated A | 10 | Glioblastoma Multiforme |
| Fluorinated B | 15 | Other Cancer Types |
These results highlight the potential of this compound and its derivatives in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar to other sulfonamides, this compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Disruption of Membrane Integrity : The fluorinated structure may enhance the compound's ability to disrupt cellular membranes in pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
